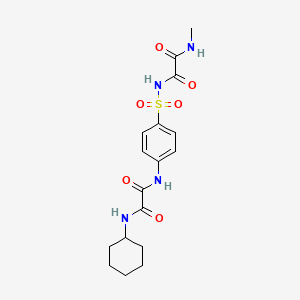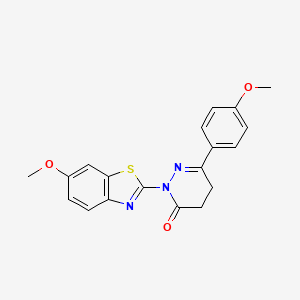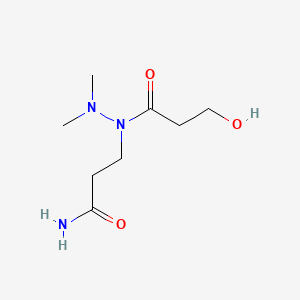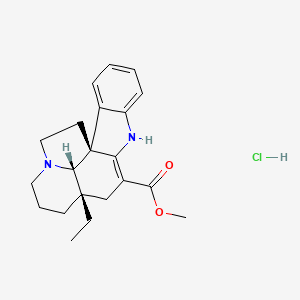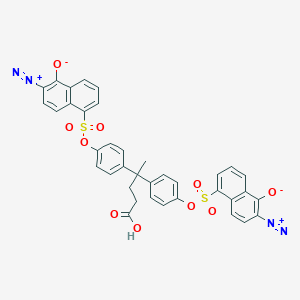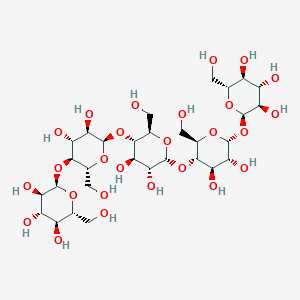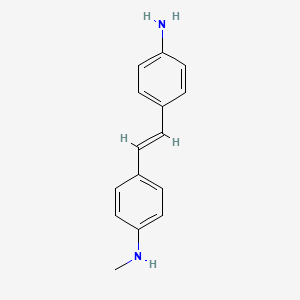
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the pyrroloquinoline core.
Bromination: to introduce the bromine atom.
Amidation: and reactions to attach the piperazinyl and indolyl groups.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity. This could involve:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: and reactions, which could modify the oxidation state of the functional groups.
Substitution reactions: , particularly nucleophilic substitutions, due to the presence of halogen atoms.
Hydrolysis: of ester and amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: by binding to the active site.
Interaction with receptors: to modulate signaling pathways.
Interference with DNA or RNA: synthesis in microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo(3,2-f)quinoline derivatives: with different substituents.
Indole-based compounds: with similar functional groups.
Piperazine-containing molecules: used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
140447-61-6 |
|---|---|
Molekularformel |
C33H39BrN6O9 |
Molekulargewicht |
743.6 g/mol |
IUPAC-Name |
methyl 4-[4-(2-aminoethyl)piperazine-1-carbonyl]oxy-8-bromo-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C33H39BrN6O9/c1-33(31(43)48-5)29(41)24-19-14-18(34)16-40(30(42)20-12-17-13-23(45-2)27(46-3)28(47-4)25(17)36-20)21(19)15-22(26(24)37-33)49-32(44)39-10-8-38(7-6-35)9-11-39/h12-13,15,18,36-37H,6-11,14,16,35H2,1-5H3 |
InChI-Schlüssel |
UUHQBTFUFXWNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)CCN)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






